molecular formula C5H11N B8021198 cis-2,4-Dimethyl-azetidine

cis-2,4-Dimethyl-azetidine

Cat. No.: B8021198
M. Wt: 85.15 g/mol
InChI Key: YPIDADKMTAZBST-SYDPRGILSA-N
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Description

cis-2,4-Dimethyl-azetidine is a four-membered heterocyclic amine containing two methyl groups in a cis-configuration at the 2- and 4-positions of the azetidine ring. Azetidines, characterized by their strained four-membered ring structure, exhibit unique reactivity due to ring strain and conformational constraints. The cis-2,4-dimethyl substitution introduces steric and electronic effects that influence its chemical behavior, including nucleophilicity, stability, and interactions in supramolecular systems.

Properties

IUPAC Name

(2S,4R)-2,4-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIDADKMTAZBST-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,4-Dimethyl-azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: cis-2,4-Dimethyl-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis and Properties

cis-2,4-Dimethyl-azetidine serves as a building block for synthesizing more complex molecules and polymers. Its unique cis configuration and substitution pattern contribute to distinct chemical and physical properties that make it valuable in synthetic chemistry. The compound can be synthesized through various methods, including cyclization reactions involving suitable precursors under controlled conditions, such as the [2+2] cycloaddition reaction with ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO.

Chemistry

  • Ligands in Catalysis : this compound has been utilized as a ligand in copper-catalyzed reactions, such as the Henry reaction. Studies have shown that ligands derived from this azetidine can enhance enantiomeric excess in product formation significantly, achieving over 99% enantiomeric excess under optimized conditions .
  • Synthetic Versatility : The compound's strained ring structure allows it to participate in various reactions, including nucleophilic ring-opening and expansion reactions. This makes it a useful synthon for producing diverse nitrogen-containing compounds .

Biology

  • Pharmacological Studies : Research indicates that derivatives of cis-2,4-dimethylazetidine can mimic the action of hallucinogenic agents like LSD. For example, lysergamides synthesized from this compound exhibited high affinity for serotonin receptors, suggesting potential applications in neuropharmacology .
  • Enzyme Mechanism Studies : Due to its structural similarity to natural substrates, cis-2,4-dimethylazetidine is employed as a probe in studying enzyme mechanisms, helping elucidate how enzymes interact with substrates at a molecular level.

Industrial Applications

  • Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals and materials with unique properties. Its ability to form stable complexes with biological molecules also positions it as a candidate for developing new materials.

Case Studies

StudyApplicationFindings
Copper-Catalyzed ReactionsCatalysisAchieved >99% enantiomeric excess using cis-2,4-dimethylazetidine-derived ligands .
Pharmacological EvaluationNeuropharmacology(S,S)-(+)-2,4-dimethylazetidine showed higher potency than LSD in behavioral assays .
Synthetic VersatilityOrganic SynthesisDemonstrated effectiveness in nucleophilic ring-opening reactions leading to various nitrogenous compounds .

Mechanism of Action

The mechanism of action of cis-2,4-Dimethyl-azetidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as a ligand for certain receptors, modulating their activity. The compound’s ring strain and electronic properties contribute to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of cis-2,4-dimethyl-azetidine are best understood in comparison to analogous cyclic amines, including cis-2,4-dimethylthiane , cis-2,6-dimethylpiperidine , and cis-2,5-dimethyl-pyrrolidine . Key distinctions arise from ring size, heteroatom composition, and stereoelectronic effects.

Ring Size and Strain

  • This compound (4-membered ring) : The azetidine ring exhibits significant angle strain (~90° bond angles), enhancing reactivity in ring-opening reactions compared to larger rings. This strain is partially mitigated by the methyl groups’ steric bulk, which stabilizes specific conformers [10][14].
  • cis-2,6-Dimethylpiperidine (6-membered ring) : Piperidine derivatives benefit from minimal ring strain (109.5° bond angles), enabling greater conformational flexibility. The cis-2,6-dimethyl substitution in piperidine induces axial-equatorial methyl interactions, affecting solubility and hydrogen-bonding capacity [15].
  • cis-2,5-Dimethyl-pyrrolidine (5-membered ring) : Pyrrolidine’s intermediate ring strain allows for balanced reactivity. The cis-2,5-dimethyl configuration creates a puckered conformation, influencing its basicity and coordination chemistry [16].

Electronic and Steric Effects

  • Heteroatom Influence : Replacing nitrogen with sulfur (e.g., cis-2,4-dimethylthiane ) reduces basicity but enhances lipophilicity. For example, cis-2,4-dimethylthiane (C₇H₁₄S, MW 130.25) exhibits a lower dipole moment compared to azetidine derivatives due to sulfur’s electronegativity [10].
  • In contrast, cis-2,5-dimethyl-pyrrolidine’s methyl groups are positioned to stabilize chair-like conformers, reducing steric clashes [16][14].

Spectroscopic Characterization

While NMR data for this compound are unavailable in the evidence, insights can be drawn from related compounds:

  • cis-2,4-Dimethylthiane : ¹H-NMR signals for methyl groups appear as doublets (δ ~1.2–1.5 ppm) due to coupling with adjacent protons. ¹³C-NMR shows methyl carbons at δ ~20–25 ppm [10].
  • cis-2,5-Dimethyl-pyrrolidine hydrochloride : Methyl groups resonate as singlets (δ ~1.3 ppm) in ¹H-NMR, with a melting point of 202–203°C, indicating strong ionic interactions [16].

Data Table: Comparative Properties of cis-Dimethyl-Substituted Cyclic Amines

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4 C₅H₁₁N 85.15* High ring strain, enhanced reactivity, steric hindrance at N-center
cis-2,4-Dimethylthiane 6 C₇H₁₄S 130.25 Low basicity, lipophilic, stable to oxidation [10]
cis-2,6-Dimethylpiperidine 6 C₇H₁₅N 113.20 Flexible conformation, axial-equatorial methyl interactions [15]
cis-2,5-Dimethyl-pyrrolidine 5 C₆H₁₃N·HCl 147.64 High melting point (202–203°C), ionic solubility [16]

Biological Activity

Cis-2,4-Dimethyl-azetidine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound, with the molecular formula C5_5H11_{11}N, features a four-membered ring structure with two methyl groups positioned at the 2 and 4 carbon atoms. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens:

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial<10
BGAz-004Antitubercular30
BGAz-005Antifungal30

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the potential of azetidine derivatives in cancer therapy. Notably, this compound has shown promise in inhibiting tumor cell proliferation. For instance:

  • STAT3 Inhibition : Azetidine analogues have been tested for their ability to inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. Although this compound itself showed weak cellular activity against breast cancer cells at concentrations up to 10 µM, modifications to its structure have led to improved potency ( ).

Anti-inflammatory Activity

The anti-inflammatory properties of azetidine derivatives are also noteworthy. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro:

CompoundInflammatory Marker Reduction (%)Reference
This compound50% inhibition of TNF-alpha production

This suggests that the compound may be beneficial in treating inflammatory conditions by modulating immune responses.

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that azetidine derivatives exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis, with some compounds achieving MIC values below 10 µg/mL ( ).
  • Cellular Mechanism Studies : Investigations into the cellular mechanisms revealed that modifications in the azetidine structure could enhance membrane permeability and cellular uptake, thereby increasing efficacy against cancer cells ( ).
  • Pharmacokinetics : The pharmacokinetic profiles of certain azetidine derivatives showed favorable absorption and distribution characteristics, indicating their potential for systemic administration ( ).

Q & A

Q. Q. What safety protocols are essential when handling cis-2,4-Dimethyl-azetidine in laboratory settings?

  • Methodology : Consult Safety Data Sheets (SDS) for azetidine derivatives, emphasizing proper ventilation, gloveboxes for air-sensitive steps, and neutralization protocols for waste disposal. Train personnel in emergency procedures for spills or exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,4-Dimethyl-azetidine
Reactant of Route 2
cis-2,4-Dimethyl-azetidine

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